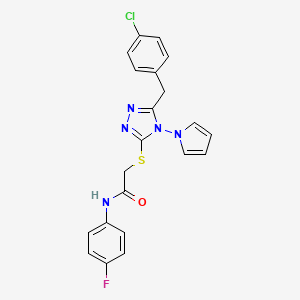

![molecular formula C19H12BrN3OS B2491876 4-bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863592-42-1](/img/structure/B2491876.png)

4-bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue . These compounds were efficiently prepared in seven steps from commercially available substances in moderate to good yields . They were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .

Synthesis Analysis

The synthesis of these compounds involves a series of steps starting from commercially available substances . The process was efficient, yielding moderate to good results . The synthesized compounds were then characterized using NMR and HRMS .Molecular Structure Analysis

The molecular structure of these compounds was analyzed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . The N-heterocyclic core of the compound was found to be directly involved in binding to the kinase through key hydrogen bonds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were analyzed and found to be efficient . The compounds showed potent phosphoinositide 3-kinase (PI3K) inhibitory activity .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using various techniques. The compounds were found to have a molecular weight of 498.4, XLogP3 of 4.6, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 6, and Rotatable Bond Count of 6 .Applications De Recherche Scientifique

Antioxidant Properties

Thiazolo[4,5-b]pyridines exhibit antioxidant activity, making them relevant in combating oxidative stress. Researchers have identified novel derivatives with potent antioxidant effects, which could be explored for various applications in health and disease management .

Antimicrobial Activity

Several thiazolo[4,5-b]pyridines have demonstrated antimicrobial properties. These compounds could serve as potential leads for developing new antibiotics or antifungal agents. Their activity against bacterial and fungal pathogens warrants further investigation .

Herbicidal Potential

Certain thiazolo[4,5-b]pyridines exhibit herbicidal activity. Researchers have explored their use as herbicides to control unwanted plant growth. Investigating their mode of action and selectivity could lead to more effective and environmentally friendly herbicidal formulations .

Anti-inflammatory Effects

Thiazolo[4,5-b]pyridines have been investigated for their anti-inflammatory properties. Compounds in this class may modulate inflammatory pathways, making them relevant for conditions such as arthritis, inflammatory bowel disease, and other inflammatory disorders .

Antifungal Agents

Researchers have identified thiazolo[4,5-b]pyridines with antifungal activity. These compounds could be explored as potential treatments for fungal infections, especially those resistant to existing antifungal drugs .

Antitumor Potential

Thiazolo[4,5-b]pyridines have shown promise as antitumor agents. Their ability to inhibit cancer cell growth and induce apoptosis makes them interesting candidates for cancer therapy. Further studies are needed to understand their mechanisms of action and optimize their efficacy .

Histamine H3 Receptor Antagonists

Some thiazolo[4,5-b]pyridines have been reported as histamine H3 receptor antagonists. These compounds could play a role in modulating histamine-mediated responses and may have implications in neurological and immune-related disorders .

Mécanisme D'action

These compounds showed potent PI3K inhibitory activity . The structure-activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency .

Propriétés

IUPAC Name |

4-bromo-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12BrN3OS/c20-14-8-6-12(7-9-14)17(24)22-15-4-1-3-13(11-15)18-23-16-5-2-10-21-19(16)25-18/h1-11H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIQEHPLUPXHJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

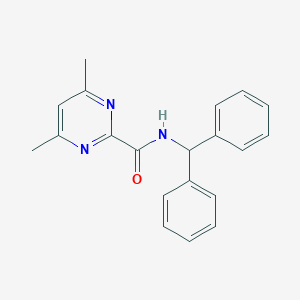

![3-fluoro-N,N-dimethyl-1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B2491793.png)

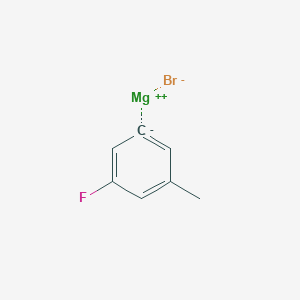

![potassium 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate](/img/structure/B2491795.png)

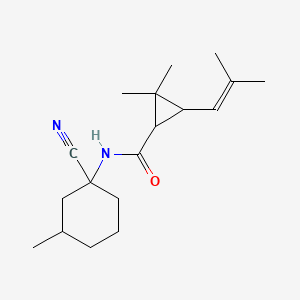

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2491798.png)

![N~1~-[2-(1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B2491804.png)

![2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2491813.png)

![7-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2491815.png)